molecular formula C19H22N2O B14321558 1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine] CAS No. 111204-13-8

1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]

Cat. No.: B14321558
CAS No.: 111204-13-8
M. Wt: 294.4 g/mol
InChI Key: GTQAWIAIAGTGEA-UHFFFAOYSA-N
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Description

1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is a complex organic compound known for its unique photochromic properties. This compound belongs to the spirooxazine family, which is characterized by its ability to change color when exposed to light.

Preparation Methods

The synthesis of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] typically involves a multi-step process. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 2-hydroxy-1-naphthaldehyde, followed by cyclization to form the spirooxazine structure . The reaction conditions often require the use of solvents such as acetone and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include UV light for photochromism, acids for acidichromism, and mechanical force for piezochromism. The major products formed from these reactions are typically the colored merocyanine forms of the compound .

Mechanism of Action

The mechanism of action of 1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] involves the reversible ring-opening and closing of the spirooxazine structure. Upon exposure to UV light, the compound undergoes a ring-opening reaction to form a colored merocyanine form. This process is reversible, and the compound returns to its original colorless form when the light source is removed . The molecular targets and pathways involved include the interaction of the compound with light and mechanical forces, leading to changes in its electronic structure and color .

Comparison with Similar Compounds

1’,3’,3’-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2’-piperidine] is unique due to its combination of photochromic, acidichromic, and piezochromic properties. Similar compounds include:

These compounds share similar structural features and applications but may differ in their specific chromogenic properties and response to environmental stimuli .

Properties

CAS No.

111204-13-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-piperidine]

InChI

InChI=1S/C19H22N2O/c1-18(2)11-6-12-21(3)19(18)13-20-17-15-8-5-4-7-14(15)9-10-16(17)22-19/h4-5,7-10,13H,6,11-12H2,1-3H3

InChI Key

GTQAWIAIAGTGEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C12C=NC3=C(O2)C=CC4=CC=CC=C43)C)C

Origin of Product

United States

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